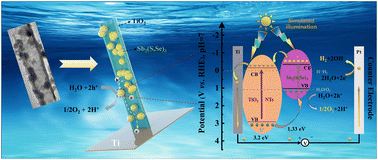TiO2 spatially confined growth of Sb2(S,Se)3@TiO2 NT heterojunction photoanodes and their photoelectrochemical properties†
Catalysis Science & Technology Pub Date: 2023-10-23 DOI: 10.1039/D3CY01136D
Abstract
Titanium dioxide (TiO2), a conventional n-type semiconductor, was widely used in photocatalysis, electrocatalysis and photoelectrocatalysis due to its good UV absorption and stable physical and chemical properties. However, its wide band gap and low oxygen reaction (OER) activity limited its application in photoelectrochemical (PEC) water splitting. In this work, we successfully constructed type-II Sb2(S,Se)3@TiO2 core–shell heterojunctions. Antimony sulfide selenide (Sb2(S,Se)3) was a quasi-one-dimensional light-absorbing material with an adjustable band gap (1.1–1.8 eV), which broadened the TiO2 light absorption range and effectively promoted the photogenerated carrier separation, transportation and utilization. Of particular note, novel Sb2(S,Se)3 nanospheres (NSPs) (ca. 69 nm) were in situ grown inside the tubes attributed to the unique space-confinement effect of TiO2 nanotubes (NTs). The IPCE value for Sb2(S,Se)3@TiO2 at 734 nm was 10.808% compared to 0.030% for TiO2. The separation efficiency and injection efficiency increased from 2.48% and 31.62% to 4.90% and 36.48%, respectively. The onset potential was moved negatively by 60 mV, and the maximum photocurrent density of 1.53 mA cm−2 at 1.23 V vs. RHE was 13.9 times higher than that of TiO2 (0.11 mA cm−2). This work provided a new idea for the application of TiO2 in the field of PEC water splitting.


Recommended Literature
- [1] Sterols in human milk during lactation: bioaccessibility and estimated intakes†
- [2] The synthesis and crystallographic structures of novel bora-oxazino-oxazolidine derivatives of resorcarene†
- [3] Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of SNAZOXS with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data
- [4] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [5] Dendrite inhibited and dead lithium activated dual-function additive for lithium metal batteries†
- [6] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING
- [7] Synthesis and conformations of [2.n]metacyclophan-1-ene epoxides and their conversion to [n.1]metacyclophanes†
- [8] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [9] Disordered peptide chains in an α-C-based coarse-grained model†
- [10] Determination of ascorbic acid in pharmaceuticals using direct ultraviolet spectrophotometry

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 108694-93-5









